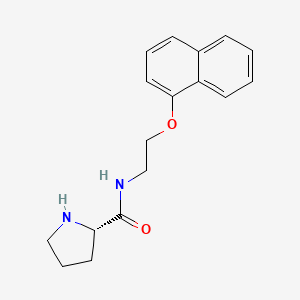
(2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as NEPCA and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid-based neurotransmitters that play a crucial role in various physiological processes. The inhibition of FAAH by NEPCA has been shown to have several potential applications in the field of medicine and drug development.
Mécanisme D'action
NEPCA works by inhibiting the enzyme (2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in various physiological processes, including pain sensation, inflammation, and mood regulation. By inhibiting this compound, NEPCA increases the levels of endocannabinoids in the body, which can have several beneficial effects.
Biochemical and Physiological Effects:
The inhibition of this compound by NEPCA has been shown to have several biochemical and physiological effects. These include increased levels of endocannabinoids in the body, which can lead to pain relief, anti-inflammatory effects, and neuroprotection. Additionally, NEPCA has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
NEPCA has several advantages for use in laboratory experiments. It is a potent inhibitor of (2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide, making it an effective tool for studying the role of endocannabinoids in various physiological processes. Additionally, NEPCA is relatively easy to synthesize and has a high degree of selectivity for this compound. However, there are some limitations to the use of NEPCA in laboratory experiments. For example, its potency may make it difficult to determine the optimal concentration for use in experiments, and its effects may be influenced by factors such as the route of administration and the duration of exposure.
Orientations Futures
There are several potential future directions for research involving NEPCA. One area of research involves the development of NEPCA-based drugs for the treatment of various medical conditions, including chronic pain, inflammation, and neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and administration methods for NEPCA in laboratory experiments. Finally, there is a need for further research to better understand the biochemical and physiological effects of NEPCA, as well as its potential side effects and limitations.
Méthodes De Synthèse
The synthesis of NEPCA involves several steps, including the protection of the amine group, the coupling of the naphthalene and pyrrolidine moieties, and the deprotection of the amine group. The most commonly used method for the synthesis of NEPCA involves the use of a palladium-catalyzed coupling reaction between a protected pyrrolidine and a naphthalene derivative.
Applications De Recherche Scientifique
NEPCA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research involves the use of NEPCA as a therapeutic agent for the treatment of various medical conditions. The inhibition of (2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide by NEPCA has been shown to increase the levels of endocannabinoids in the body, which can have several beneficial effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Propriétés
IUPAC Name |
(2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(15-8-4-10-18-15)19-11-12-21-16-9-3-6-13-5-1-2-7-14(13)16/h1-3,5-7,9,15,18H,4,8,10-12H2,(H,19,20)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYCPRRFDXPAHY-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

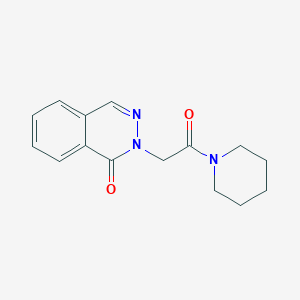
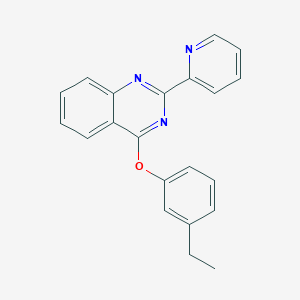
![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)
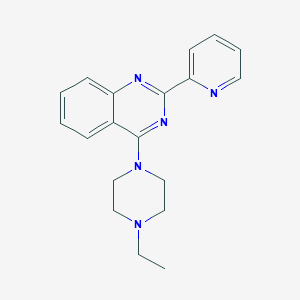
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)
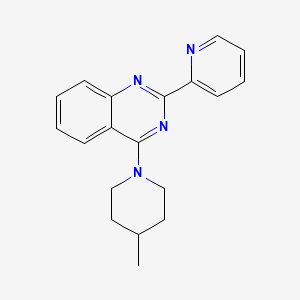
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7645569.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)
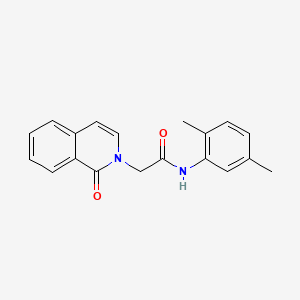
![6-[(2,4-Dimethylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7645598.png)